molecular formula C25H31N3O5S B241101 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

Cat. No. B241101
M. Wt: 485.6 g/mol
InChI Key: KXHGBLSTPHAVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide, also known as ER-464195-01, is a synthetic compound that has been studied for its potential use in cancer treatment.

Scientific Research Applications

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been studied for its potential use in cancer treatment, specifically for its ability to inhibit the growth of cancer cells. In vitro studies have shown that 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide inhibiting tumor growth in mice.

Mechanism Of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting HDAC, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide can also induce the expression of genes involved in cell cycle arrest and apoptosis. 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide does not inhibit other enzymes, which can reduce the risk of off-target effects. However, one limitation of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide. One direction is the optimization of its synthesis method to improve its potency and reduce its limitations. Another direction is the study of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the study of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide in other cancer types and in clinical trials is needed to determine its safety and efficacy in humans.
In conclusion, 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide is a synthetic compound that has shown promise in cancer treatment through its inhibition of HDAC. While it has limitations, its specificity and potential for combination therapy make it an interesting candidate for further study.

Synthesis Methods

The synthesis of 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide involves the reaction of 4-methoxyphenylacetic acid with 1-(4-methylpiperidin-1-yl)propan-2-amine, followed by the reaction of the resulting product with 2-bromo-N-(3-chloropropyl)benzamide. The final step involves the reaction of the product with 1,1-dioxide-3-oxo-2-isothiazolidinylsulfanyl chloride to yield 3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide.

properties

Product Name

3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C25H31N3O5S/c1-18-10-13-27(14-11-18)23(19-6-8-22(33-2)9-7-19)17-26-25(30)20-4-3-5-21(16-20)28-24(29)12-15-34(28,31)32/h3-9,16,18,23H,10-15,17H2,1-2H3,(H,26,30)

InChI Key

KXHGBLSTPHAVHC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.